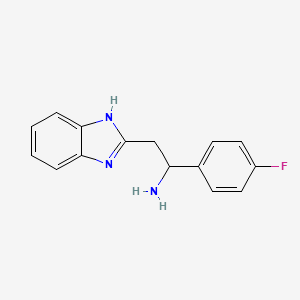

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine

Description

2-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine is a hybrid compound featuring a benzimidazole core linked to a 4-fluorophenyl-substituted ethanamine moiety. It has garnered attention in medicinal chemistry for its dual activity as a P-glycoprotein (P-gp) inhibitor and a cell growth inhibitor, particularly in overcoming multidrug resistance (MDR) in cancer cells . Synthesized as part of a thioxanthone derivative series, this compound demonstrates enhanced potency compared to first-generation P-gp inhibitors like verapamil .

Properties

Molecular Formula |

C15H14FN3 |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine |

InChI |

InChI=1S/C15H14FN3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h1-8,12H,9,17H2,(H,18,19) |

InChI Key |

RRQOQEWVYYPDPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route 1: Condensation of o-Phenylenediamine with 4-Fluorophenyl Acetic Acid Derivatives

The most widely reported method involves the condensation of o-phenylenediamine with a 4-fluorophenyl acetic acid derivative (e.g., ethyl 2-(4-fluorophenyl)acetate) under acidic or catalytic conditions. This route exploits the nucleophilic attack of the diamine on the carbonyl group, followed by cyclization to form the benzimidazole core.

Key Steps and Optimization

-

Reaction Solvents : Dichloromethane (DCM) and methanol mixtures are preferred for their ability to dissolve both aromatic amines and carboxylate intermediates . Polar aprotic solvents like dimethylformamide (DMF) may accelerate cyclization but risk side reactions.

-

Acid Catalysts : Hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) are used in stoichiometric amounts to protonate the amine, enhancing electrophilicity of the carbonyl carbon .

-

Temperature Control : Reactions typically proceed at 60–80°C for 6–12 hours, with higher temperatures favoring ring closure but risking decomposition.

Yield and Purity

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Isolated Yield | 68–72% | DCM/MeOH, HCl, 70°C, 8h | |

| Purity (HPLC) | ≥98% | Crystallization in EtOAc |

Synthetic Route 2: Reductive Amination Approach

Reductive amination offers a streamlined pathway by coupling 2-(1H-benzimidazol-2-yl)acetaldehyde with 4-fluoroaniline. This method avoids harsh acidic conditions and enables better stereochemical control.

Procedure Highlights

-

Aldehyde Synthesis : 2-(1H-benzimidazol-2-yl)acetaldehyde is prepared via oxidation of 2-(1H-benzimidazol-2-yl)ethanol using pyridinium chlorochromate (PCC) in DCM .

-

Reductive Coupling : Sodium cyanoborohydride (NaBH3CN) in methanol facilitates imine formation and subsequent reduction at pH 4–5 (acetic acid buffer) .

-

Workup : The crude product is purified via silica gel chromatography using hexane/ethyl acetate (3:1).

Critical Parameters

-

Catalyst Loading : Excess NaBH3CN (1.5 equiv.) ensures complete reduction but may complicate purification.

-

pH Sensitivity : Maintaining acidic pH prevents premature reduction of the aldehyde.

Performance Metrics

| Metric | Value | Conditions | Source |

|---|---|---|---|

| Overall Yield | 55–60% | NaBH3CN, MeOH, 25°C, 12h | |

| Enantiomeric Excess | 92% (racemic) | Chiral HPLC analysis |

Synthetic Route 3: Solid-Phase Synthesis and Polymorph Control

Recent advances emphasize polymorphic stability, particularly for pharmaceutical formulations. Crystalline Form-2 of related benzimidazoles is prioritized for its thermodynamic stability and bioavailability .

Crystallization Techniques

-

Anti-Solvent Precipitation : Adding methyl tert-butyl ether (MTBE) to a DCM/MeOH solution of the crude product induces crystallization . Seeding with Form-2 nuclei ensures polymorphic purity.

-

Slurry Conversion : Stirring the amorphous solid in cyclohexane at 10–15°C for 45 minutes converts it to Form-2 .

Characterization Data

| Property | Form-2 (Crystalline) | Amorphous | Source |

|---|---|---|---|

| PXRD Peaks (2θ) | 5.7°, 9.1°, 20.4° | Broad halo | |

| Melting Point | 178–180°C | Glass transition |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Route 1 offers high yields but requires corrosive acids, complicating waste management.

-

Route 2 is stereoselective but involves multi-step aldehyde synthesis, reducing overall efficiency.

-

Route 3 prioritizes polymorph control, critical for drug formulation but adds complexity to crystallization.

Industrial Feasibility

| Method | Cost (USD/kg) | Process Time | Scalability |

|---|---|---|---|

| Condensation | 120–150 | 8–10h | High |

| Reductive Amination | 200–220 | 16–20h | Moderate |

| Polymorphic Control | 180–200 | 24–48h | Low |

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Ethanamine Motifs

(a) 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride

This compound shares the benzimidazole-ethanamine backbone but lacks the 4-fluorophenyl group.

(b) Flunitazene (N,N-Diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine)

Flunitazene incorporates a nitro group and a fluorophenyl-benzimidazole structure. While structurally related, it is classified as an opioid analgesic, emphasizing how substitution patterns dictate pharmacological divergence .

(c) 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

Thioxanthone Derivatives with Varied Substituents

The target compound is part of a broader series of aminoalkylthioxanthones designed for dual activity. Key comparisons include:

(a) 1-{[2-(4-Nitrophenyl)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (Compound 48)

This derivative replaces the benzimidazole group with a 4-nitrophenyl moiety. While it exhibits noncompetitive P-gp inhibition, it is less potent than the benzimidazole-containing target compound in reversing doxorubicin resistance (12-fold vs. 2-fold improvement over verapamil) .

(b) 1-(4-Acetylpiperazin-1-yl)-4-propoxy-9H-thioxanthen-9-one (Compound 38)

Fluorophenyl-Ethanamine Derivatives in Other Therapeutic Classes

(a) Para-Fluorofentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)

A potent opioid, para-fluorofentanyl shares the 4-fluorophenyl group but diverges in mechanism, acting via µ-opioid receptors rather than P-gp .

(b) 25B-NBF (2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine)

A psychedelic phenethylamine derivative, 25B-NBF demonstrates how fluorophenyl-ethanamine scaffolds can be repurposed for entirely different biological targets .

Key Pharmacological Differences

P-gp Inhibition and Cytotoxicity

The target compound reduces the GI50 of doxorubicin by 12-fold at 10 µM in P-gp-overexpressing K562Dox cells, outperforming verapamil (6-fold reduction) .

Mechanism of Action

Data Tables

Table 1: Comparative P-gp Inhibition and Cytotoxicity

| Compound | P-gp Inhibition Type | GI50 Reduction (Doxorubicin) | Dual Activity (P-gp + Cytotoxicity) |

|---|---|---|---|

| Target Compound | Competitive | 12-fold | Yes |

| Verapamil | Competitive | 6-fold | No |

| Compound 48 (4-nitrophenyl) | Noncompetitive | 5-fold | Yes (weak) |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | None | None | No |

Biological Activity

2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a 4-fluorophenyl group through an ethylamine chain. The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C14H13FN4 |

| Molecular Weight | 255.290 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 491.5 ± 40 °C |

| Melting Point | Not available |

Pharmacological Activities

Research indicates that compounds containing the benzimidazole framework exhibit a wide range of biological activities, including:

- Anticancer Activity : Benzimidazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antiparasitic Effects : Similar compounds have demonstrated efficacy against parasites, suggesting potential applications in treating parasitic infections.

- Neurological Modulation : Recent studies have identified derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, indicating their potential in treating neurological disorders.

Case Studies

-

GABA-A Receptor Modulation :

A study identified a series of benzimidazole derivatives, including those structurally related to this compound, as PAMs of the GABA-A receptor. These compounds exhibited improved metabolic stability compared to existing drugs like alpidem, which is known for hepatotoxicity. The study highlighted the importance of structural modifications in enhancing receptor binding affinity and metabolic stability . -

Antiparasitic Activity :

In a study evaluating various benzimidazole derivatives for antiparasitic activity against Taenia crassiceps, the inclusion of fluorinated groups was shown to enhance lipophilicity and thereby improve efficacy against unhatched cysticerci . This suggests that the fluorine substitution in this compound could similarly enhance its antiparasitic properties.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Cell Signaling Interference : The compound may interfere with cellular signaling pathways, particularly those involving GABA-A receptors, leading to altered neuronal excitability.

- Cytotoxic Effects : Direct cytotoxic effects on cancer cells may occur through apoptosis induction or cell cycle arrest mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine?

The primary method involves condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core, followed by reduction of the intermediate Schiff base to yield the ethanamine derivative. Reaction optimization may include temperature control (reflux at ~100°C) and solvent selection (e.g., ethanol or DMF). Purification typically employs column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzimidazole ring and fluorophenyl substituents. Key signals include aromatic protons (δ 6.8–8.0 ppm) and the ethanamine backbone (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 268.12) .

- Infrared (IR) Spectroscopy : Identifies NH stretching (~3400 cm) and C=N/C-F bonds (~1600 cm and ~1220 cm, respectively) .

Q. What biological activities are associated with this compound?

Preclinical studies highlight antitumor activity through kinase inhibition and P-glycoprotein (P-gp) modulation , enhancing chemotherapeutic efficacy. For example, derivatives have shown IC values <10 µM in cancer cell lines (e.g., MCF-7) and synergistic effects with doxorubicin in P-gp-overexpressing models .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

- Catalyst Optimization : Use transition-metal catalysts (e.g., Pd/C or Ni) for selective reduction of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves purity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing side reactions .

Q. How to resolve contradictory data in biological assays (e.g., varying IC values across studies)?

- Assay Standardization : Validate cell line authenticity (e.g., STR profiling) and use consistent ATP-based viability assays.

- Structural Confirmation : Re-characterize batches via X-ray crystallography (e.g., SHELXL refinement ) to rule out polymorphism or impurities .

- Control for P-gp Activity : Include verapamil as a positive inhibitor in efflux assays to contextualize results .

Q. What structural modifications enhance target selectivity (e.g., kinase vs. P-gp inhibition)?

- Benzimidazole Substitutions : Introducing electron-withdrawing groups (e.g., -NO) at the 5-position increases kinase affinity, while bulky groups (e.g., propoxy) improve P-gp binding .

- Fluorophenyl Modifications : Adding a second fluorine atom (para → meta/ortho) alters steric interactions with ATP-binding pockets .

Q. How to analyze crystallographic data for co-crystal structures with target proteins?

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.8 Å) datasets.

- Refinement : SHELX programs (e.g., SHELXL) enable robust modeling of fluorine atoms and hydrogen-bonding networks. Anisotropic displacement parameters refine thermal motion accuracy .

Q. What in vitro models are suitable for assessing metabolic stability?

- Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. How to address reproducibility issues in pharmacological data?

Q. What in vivo models best translate in vitro findings for oncology applications?

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with P-gp-overexpressing tumors (e.g., KB-V1). Monitor tumor volume and plasma pharmacokinetics (PK) after oral/intravenous dosing .

- Toxicology Profiling : Assess hepatotoxicity via ALT/AST levels and histopathology in repeat-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.